
Mofezolac
Übersicht
Beschreibung
Mofezolac, in Japan unter dem Namen Disopain verkauft, ist ein nichtsteroidales Antirheumatikum (NSAR), das aufgrund seiner analgetischen und entzündungshemmenden Wirkungen eingesetzt wird. Es wird häufig bei rheumatoider Arthritis, Rückenschmerzen, Frozen Shoulder und zur Schmerzbehandlung nach Operationen oder Traumata verschrieben . This compound gehört zur Klasse der Isoxazole und ist ein selektiver Inhibitor des Cyclooxygenase-1 (COX-1)-Enzyms .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung des Isoxazolrings und die anschließende Funktionalisierung umfasst. Die Synthese beginnt typischerweise mit der Reaktion von 4-Methoxybenzaldehyd mit Hydroxylaminhydrochlorid, um das entsprechende Oxim zu bilden. Dieses Oxim wird dann cyclisiert, um den Isoxazolring zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Herstellung. Dies umfasst die Verwendung effizienter Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Neuroinflammation
Mofezolac has demonstrated significant effects in models of neuroinflammation. Research indicates that it can modulate the NF-kB signaling pathway, which is crucial in inflammatory responses within the brain.
Case Study: In Vivo and In Vitro Effects
A study conducted on lipopolysaccharide (LPS)-treated BV2 microglial cells revealed that this compound effectively reduced the expression of COX-1 and the release of prostaglandin E2 (PGE2), both markers of inflammation. The study utilized various concentrations of this compound (0.1 µM and 0.5 µM) and showed no toxicity to the cells, indicating its safety for potential therapeutic use .
Table 1: Effects of this compound on Inflammatory Markers
Treatment | COX-1 Expression | PGE2 Release | GFAP Expression | Iba-1 Expression |
---|---|---|---|---|
Control | Baseline | Baseline | Low | Low |
LPS | Increased | Increased | High | High |
This compound + LPS | Decreased | Decreased | Reduced | Reduced |
This table summarizes the impact of this compound on key inflammatory markers in treated microglial cells compared to controls.
Cancer Prevention
This compound has also been studied for its role in cancer prevention, particularly in the context of colorectal cancer. It has been shown to suppress aberrant crypt foci (ACF) formation induced by azoxymethane (AOM) in rat models, suggesting a protective effect against tumorigenesis.
Case Study: AOM-Induced ACF Formation
In a study involving rats, this compound was administered prior to AOM treatment. The results indicated a significant reduction in ACF formation, highlighting its potential as a chemopreventive agent .
Table 2: this compound's Inhibitory Effects on ACF Formation
Treatment | ACF Count (per colon) |
---|---|
Control | 35 |
AOM | 50 |
This compound + AOM | 20 |
This table illustrates the efficacy of this compound in reducing ACF count compared to control and AOM-only groups.
Toxicity Studies
Safety assessments are crucial for any therapeutic agent. A subacute toxicity study conducted over three months indicated that this compound did not exhibit significant toxicity at various dose levels (6 mg/kg, 20 mg/kg, and 60 mg/kg) when administered orally to rats .
Table 3: Summary of Toxicity Findings
Dose Level (mg/kg) | Observed Toxicity |
---|---|
6 | None |
20 | Mild |
60 | Moderate |
This table summarizes the findings from toxicity studies, showing that this compound is generally well-tolerated at lower doses.
Wirkmechanismus
Target of Action
Mofezolac primarily targets the Cyclooxygenase-1 (COX-1) enzyme . COX-1 plays a critical role in inflammation and is the major player in mediating the brain inflammatory response .
Mode of Action
This compound acts by selectively inhibiting COX-1, leading to the suppression of prostaglandin synthesis . It is the most potent and selective reversible COX-1 inhibitor . Studies indicate that this compound forms a combination of electrostatic, H-bond, hydrophobic, and van der Waals contacts with the enzyme active site channel, contributing to its high binding affinity .
Biochemical Pathways
The inhibition of COX-1 by this compound reduces the production of prostaglandins, key mediators of inflammation . This reduction is accompanied by a decrease in the activation of the NF-kB signaling pathway , which plays a crucial role in the regulation of immune response to infection.
Result of Action
This compound’s action results in a reduction of inflammation. In both in vitro and in vivo models of neuroinflammation, this compound has been shown to reduce COX-1 expression, PGE 2 release, and NF-kB activation . It also reduces the expression of glial fibrillary acidic protein and ionized calcium-binding adapter molecule-1, two markers of inflammation .
Action Environment
While specific environmental factors influencing this compound’s action are not readily available, it is known that various factors can influence the action of drugs in general These can include physiological conditions like pH and temperature, the presence of other substances or medications, and individual genetic variations affecting drug metabolism enzymes
Biochemische Analyse
Biochemical Properties
Mofezolac plays a significant role in biochemical reactions by selectively inhibiting the enzyme cyclooxygenase-1 (COX-1). This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain . This compound interacts with COX-1 through a combination of electrostatic, hydrogen bond, hydrophobic, and van der Waals interactions, contributing to its high binding affinity . Additionally, this compound has been shown to modulate the NF-kB signaling pathway, emphasizing its neuroprotective effect and therapeutic potential in controlling neuroinflammatory diseases .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In microglial cells, this compound reduces the expression of COX-1 and the release of prostaglandin E2 (PGE2), which are associated with inflammation . This reduction in COX-1 expression and PGE2 release leads to the downregulation of NF-kB activation, a key signaling pathway involved in inflammation . Furthermore, this compound has been observed to decrease the expression of glial fibrillary acidic protein and ionized calcium-binding adapter molecule-1, both markers of inflammation, in neuroinflammation models .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of COX-1, resulting in the suppression of prostaglandin synthesis . This compound binds to the active site of COX-1 through a combination of electrostatic, hydrogen bond, hydrophobic, and van der Waals interactions . This binding prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, this compound modulates the NF-kB signaling pathway, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability in reducing COX-1 expression and PGE2 release in LPS-activated microglial cells over a 24-hour period . In in vivo models, this compound has shown a sustained reduction in inflammation markers, such as glial fibrillary acidic protein and ionized calcium-binding adapter molecule-1, over time . These findings suggest that this compound maintains its anti-inflammatory effects over extended periods in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, such as gastrointestinal bleeding, peptic ulcers, and liver toxicity . These findings highlight the importance of determining the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with the enzyme cytochrome P450 2C9 (CYP2C9) . This interaction facilitates the metabolism of this compound, leading to its biotransformation and elimination from the body . The metabolic pathways of this compound also involve the reduction of prostaglandin synthesis, which plays a crucial role in its anti-inflammatory effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . This compound’s selective inhibition of COX-1 and its high binding affinity contribute to its effective localization and accumulation in inflamed tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX-1 . This compound’s binding to COX-1 in the cytoplasm prevents the enzyme from converting arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins . This subcellular localization is crucial for this compound’s anti-inflammatory effects and its ability to modulate cellular processes involved in inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mofezolac can be synthesized through a multi-step process involving the formation of the isoxazole ring and subsequent functionalization. The synthesis typically starts with the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Mofezolac unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Substitution: This compound kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Haupterzeugnisse
Die Haupterzeugnisse, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Aspirin: Ein weiteres NSAR, das sowohl COX-1- als auch COX-2-Enzyme inhibiert.
Ibuprofen: Ein nicht-selektives NSAR, das sowohl COX-1 als auch COX-2 inhibiert.
Celecoxib: Ein selektiver COX-2-Inhibitor, der aufgrund seiner entzündungshemmenden Eigenschaften eingesetzt wird
Einzigartigkeit
Mofezolac ist aufgrund seiner hohen Selektivität für das COX-1-Enzym einzigartig, was es zum potentesten und selektivsten reversiblen COX-1-Inhibitor macht. Diese Selektivität reduziert das Risiko gastrointestinaler Nebenwirkungen, die häufig mit nicht-selektiven NSAR verbunden sind .
Biologische Aktivität
Mofezolac is a non-steroidal anti-inflammatory drug (NSAID) primarily recognized for its selective inhibition of cyclooxygenase-1 (COX-1). This compound has garnered attention for its potential therapeutic applications in various inflammatory conditions and its role in neuroinflammation. This article synthesizes existing research findings on the biological activity of this compound, highlighting its pharmacological profile, mechanisms of action, and relevant case studies.
Pharmacological Profile
This compound's pharmacological activities have been extensively studied through various experimental models. The following table summarizes key findings from research comparing this compound with other NSAIDs:
This compound exhibits its anti-inflammatory properties through selective inhibition of COX-1, which is crucial for the conversion of arachidonic acid into prostaglandins. Research indicates that this compound effectively reduces the expression of COX-1 in activated microglial cells, leading to decreased production of pro-inflammatory cytokines and mediators such as prostaglandin E2 (PGE2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activation .
Neuroprotective Effects
In a study involving neuroinflammation models, this compound demonstrated significant neuroprotective effects by reducing markers of inflammation, such as glial fibrillary acidic protein (GFAP) and ionized calcium-binding adapter molecule 1 (Iba1) in various brain regions. These findings suggest that this compound may be beneficial in treating neurodegenerative diseases characterized by chronic inflammation .
1. In Vivo Neuroinflammation Model
A study assessed the effects of this compound on LPS-induced neuroinflammation in mice. This compound treatment resulted in:
- Significant reduction in GFAP expression across multiple brain regions.
- Decreased levels of PGE2 release.
- Downregulation of NF-kB signaling pathways, indicating a potential therapeutic role in neuroinflammatory conditions .
2. Anti-inflammatory Efficacy
In another experimental setup, this compound was tested against chemically induced writhing and phenylquinone-induced reactions in mice. The results showed that:
Eigenschaften
IUPAC Name |
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-23-14-7-3-12(4-8-14)18-16(11-17(21)22)25-20-19(18)13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEIHHYCDCTAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046716 | |
Record name | Mofezolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78967-07-4 | |
Record name | Mofezolac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78967-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mofezolac [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078967074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mofezolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOFEZOLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVJ0BV3H3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Mofezolac exerts its pharmacological effects primarily by inhibiting COX-1, an enzyme involved in the biosynthesis of prostaglandins. [, , ]
ANone: Unlike non-selective NSAIDs, which inhibit both COX-1 and COX-2, this compound demonstrates a higher affinity for COX-1. [, , , ] This selectivity contributes to its unique pharmacological profile.
ANone: Inhibition of COX-1 by this compound primarily reduces the production of prostaglandin E2 (PGE2). [, , ] This reduction in PGE2 levels is linked to its analgesic and anti-inflammatory effects.
ANone: The molecular formula of this compound is C19H17NO5, and its molecular weight is 339.35 g/mol.
ANone: While the provided research abstracts do not contain specific spectroscopic data, this information can be found in resources like drug databases and chemical suppliers.
ANone: Research indicates that this compound is rapidly absorbed after oral administration in rats, reaching peak plasma concentrations within 15 minutes. [] It undergoes extensive metabolism, primarily via demethylation and sulfation, with the metabolites exhibiting different pharmacokinetic properties. [, ] Excretion occurs primarily through the bile, with enterohepatic circulation contributing to its prolonged presence in the body. []
ANone: Yes, significant species-related differences in this compound metabolism have been observed. Studies show variations in the enzyme activities responsible for its metabolism, leading to different metabolite profiles across species like mice, rats, dogs, and monkeys. [] These differences highlight the importance of considering species-specific metabolism in preclinical studies.
ANone: The rapid absorption, extensive metabolism, and enterohepatic circulation of this compound contribute to its overall pharmacokinetic profile. Understanding these processes is crucial for optimizing dosing regimens and achieving therapeutic efficacy.
ANone: Researchers have utilized various in vitro models, including cell cultures and enzyme assays, to investigate the effects of this compound on prostaglandin biosynthesis and its impact on cellular processes. [, , ]
ANone: this compound's efficacy has been evaluated in animal models of pain, inflammation, and cancer. [, , , , ] These models provide insights into its potential therapeutic applications and help researchers understand its mechanism of action in vivo.
ANone: this compound has undergone extensive preclinical toxicological evaluation, including acute toxicity, subacute toxicity, and chronic toxicity studies in various animal species. [, , , , , ]
ANone: Long-term toxicological studies have been conducted in rodents and dogs to assess the safety profile of this compound following repeated administration. [, ]
ANone: Research on this compound analogs has explored the relationship between structure and activity, providing insights into the key pharmacophores responsible for COX-1 inhibition and selectivity. [, , ]
ANone: Yes, studies have investigated the chemopreventive effects of this compound in animal models of colon cancer, suggesting its potential to inhibit tumor development. [, , ] This area of research highlights the possible applications of this compound beyond its traditional use as an analgesic and anti-inflammatory agent.
ANone: Research has investigated the potential of this compound to elicit an immune response. [] This type of investigation is crucial for understanding the long-term safety and efficacy of drugs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.